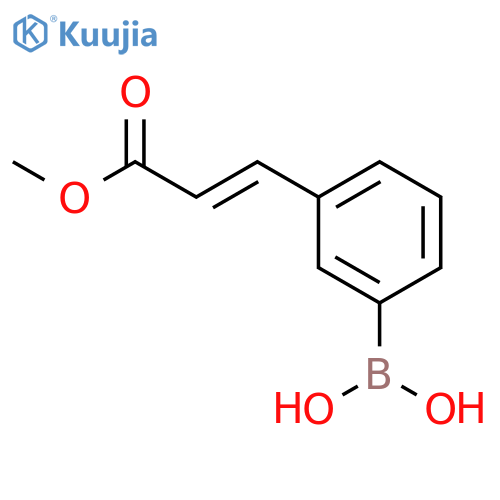

Cas no 688798-02-9 (2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester)

688798-02-9 structure

商品名:2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester

2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester

- [3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid

- MFCD02179477

- 688798-02-9

- AKOS015850883

- (E)-(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronicacid

- SCHEMBL2213002

- BS-28048

- 3-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenylboronic acid

- CS-0176092

- DZTWTEGVKAHSGN-AATRIKPKSA-N

- DB-353745

- Methyl 3-boronocinnamate

- 1-Methyl (2E)-3-(3-boronophenyl)-2-propenoate

- [3-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronicacid

- {3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl}boronic acid

- (3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

- 3-[(E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzeneboronic acid

- 380430-59-1

- [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

- (E)-(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

-

- インチ: InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3/b6-5+

- InChIKey: DZTWTEGVKAHSGN-AATRIKPKSA-N

計算された属性

- せいみつぶんしりょう: 206.0750390Da

- どういたいしつりょう: 206.0750390Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A313675-1g |

(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid |

688798-02-9 | 97% mix TBC as stabilizer | 1g |

$99.0 | 2024-04-18 | |

| Ambeed | A313675-5g |

(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid |

688798-02-9 | 97% mix TBC as stabilizer | 5g |

$400.0 | 2024-04-18 |

2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

688798-02-9 (2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 68551-17-7(Isoalkanes, C10-13)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:688798-02-9)2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester

清らかである:99%

はかる:5g

価格 ($):360.0